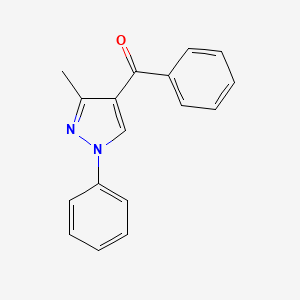![molecular formula C26H53O5P B14367130 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate CAS No. 90860-84-7](/img/structure/B14367130.png)
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate is an organic compound with a complex structure that includes multiple ethylhexyl groups and a phosphoryl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate typically involves the reaction of 2-ethylhexanol with phosphoryl chloride and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Ethylhexanol+Phosphoryl chloride+Acetic anhydride→2-Ethylhexyl bis[(2-ethylhexyl)oxy]phosphorylacetate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler alcohols and phosphates.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential use in biological assays and as a component in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The phosphoryl group plays a crucial role in these interactions, facilitating the binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar structural features.
Bis(2-ethylhexyl) adipate: Another plasticizer with comparable properties.
Bis(2-ethylhexyl) ether: A related compound with similar chemical behavior.
Uniqueness
2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate is unique due to its phosphoryl acetate moiety, which imparts distinct chemical properties and potential applications. Unlike other similar compounds, it offers a combination of flexibility and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
90860-84-7 |
|---|---|
Molecular Formula |
C26H53O5P |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
2-ethylhexyl 2-[bis(2-ethylhexoxy)phosphoryl]acetate |
InChI |
InChI=1S/C26H53O5P/c1-7-13-16-23(10-4)19-29-26(27)22-32(28,30-20-24(11-5)17-14-8-2)31-21-25(12-6)18-15-9-3/h23-25H,7-22H2,1-6H3 |
InChI Key |
ZYYUJWZXIYZOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)


![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
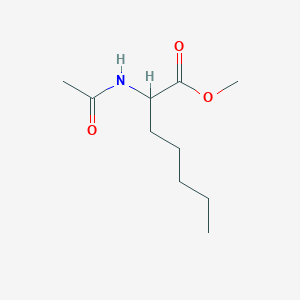
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
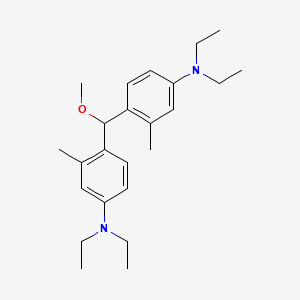
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
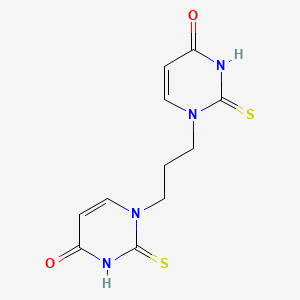
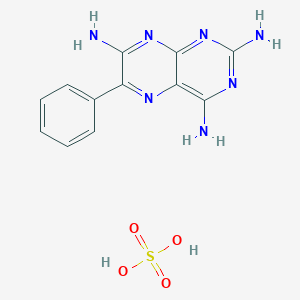
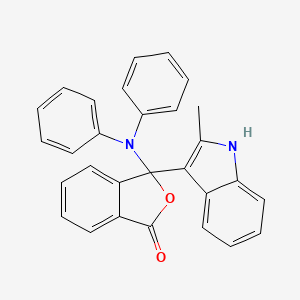
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
